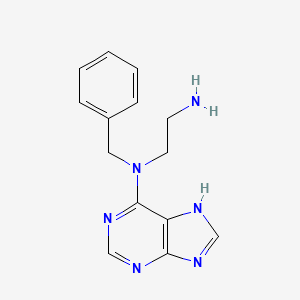
1,2-Ethanediamine, N1-(phenylmethyl)-N1-9H-purin-6-yl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethanediamine, N1-(phenylmethyl)-N1-9H-purin-6-yl- is a complex organic compound that combines the structural features of ethylenediamine, benzylamine, and purine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N1-(phenylmethyl)-N1-9H-purin-6-yl- typically involves multi-step organic reactions. One common method starts with the reaction of ethylenediamine with benzyl chloride to form N1-(phenylmethyl)-1,2-ethanediamine. This intermediate is then reacted with 6-chloropurine under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, N1-(phenylmethyl)-N1-9H-purin-6-yl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amides or imines.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting any imine groups back to amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the purine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: Amides, imines.
Reduction: Amines.
Substitution: Alkylated purines.
Scientific Research Applications
1,2-Ethanediamine, N1-(phenylmethyl)-N1-9H-purin-6-yl- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N1-(phenylmethyl)-N1-9H-purin-6-yl- depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity. The purine moiety can mimic natural nucleotides, allowing the compound to interfere with nucleic acid metabolism or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,2-Ethanediamine, N1-(phenylmethyl)-N1-adenin-9-yl-: Similar structure but with adenine instead of purine.
1,2-Ethanediamine, N1-(phenylmethyl)-N1-guanine-9-yl-: Contains guanine instead of purine.
Uniqueness
1,2-Ethanediamine, N1-(phenylmethyl)-N1-9H-purin-6-yl- is unique due to its specific combination of ethylenediamine, benzylamine, and purine structures. This unique combination allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.
This detailed overview provides a comprehensive understanding of 1,2-Ethanediamine, N1-(phenylmethyl)-N1-9H-purin-6-yl-, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
1179310-96-3 |
|---|---|
Molecular Formula |
C14H16N6 |
Molecular Weight |
268.32 g/mol |
IUPAC Name |
N'-benzyl-N'-(7H-purin-6-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H16N6/c15-6-7-20(8-11-4-2-1-3-5-11)14-12-13(17-9-16-12)18-10-19-14/h1-5,9-10H,6-8,15H2,(H,16,17,18,19) |
InChI Key |
QGLABSTXFUQZFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCN)C2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















